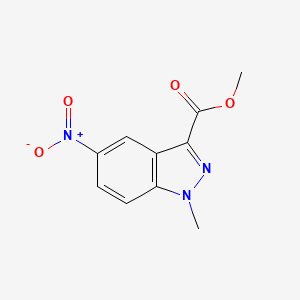

Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-5-nitroindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-12-8-4-3-6(13(15)16)5-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEULQKLHYUEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate, a nitro-substituted indazole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate is characterized by the presence of a nitro group at the 5-position of the indazole ring and a carboxylate ester group. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 196.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can modify cellular components, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases such as chk1 and chk2, which are crucial in cell cycle regulation and DNA repair pathways .

- Oxidative Stress Induction: The compound can induce oxidative stress in cells, activating signaling pathways that regulate apoptosis and inflammation .

Anticancer Properties

Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate exhibits significant anticancer activity across various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through multiple pathways:

- Growth Inhibition: Studies have reported IC₅₀ values ranging from 0.041 to 33.6 μM against colon and melanoma cell lines, indicating substantial efficacy .

- Mechanistic Insights: The compound's interaction with specific kinases modulates signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies and Research Findings

Recent literature highlights various studies focusing on the synthesis and biological evaluation of methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate derivatives:

- Synthesis and Evaluation: A study synthesized several derivatives of this compound and evaluated their anticancer activities against different cell lines. Notably, derivatives with additional functional groups exhibited enhanced potency .

- Kinase Inhibition Studies: Research demonstrated that certain derivatives effectively inhibited FGFR kinases with IC₅₀ values below 100 nM, suggesting potential therapeutic applications in oncology .

- Cellular Effects: Investigations into the cellular effects revealed that the compound could alter gene expression patterns related to oxidative stress response, further supporting its role in cancer therapy .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate is utilized as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that enhance therapeutic efficacy. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, indicating potential anticancer properties .

Mechanisms of Action:

The compound's mechanism involves interaction with specific molecular targets, modulating enzyme activities that are crucial in disease pathways. For instance, it has been implicated in the inhibition of certain kinases involved in cancer progression .

Agricultural Chemistry

Agrochemical Formulation:

This compound is employed in the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness in controlling pests contributes to improved crop yields .

Case Studies:

Research indicates that methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate can be integrated into formulations that enhance plant resistance to pathogens, thereby reducing the need for conventional chemical pesticides .

Material Science

Development of Electronic Materials:

Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate is explored for its potential in developing new materials with specific electronic properties. These materials could be beneficial for producing sensors and electronic devices due to their unique conductive properties .

Research Findings:

Studies have demonstrated that incorporating this compound into polymer matrices can enhance the electrical conductivity and mechanical stability of the resulting materials, making them suitable for various applications in electronics .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound to study enzyme inhibition and receptor binding, providing insights into biological pathways and disease mechanisms. Its ability to interact with biological macromolecules allows for the investigation of complex biochemical processes .

Insights from Case Studies:

In vitro studies have shown that methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate can effectively inhibit specific enzymes linked to metabolic disorders, suggesting its potential role as a therapeutic agent .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Potential anticancer properties observed |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Enhances crop resistance to pathogens |

| Material Science | Development of electronic materials | Improved conductivity and mechanical stability |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

Comparison with Similar Compounds

Methyl 1H-indazole-3-carboxylate

Methyl 5-chloro-1H-indazole-7-carboxylate (CAS: 1260851-42-0)

- Substituents : Chloro group at position 5, carboxylate at position 5.

- Molecular Formula : C₉H₇ClN₂O₂.

- Key Differences : The chloro substituent (less electron-withdrawing than nitro) and carboxylate position (7 vs. 3) influence solubility and intermolecular interactions. Applications include antimicrobial and anticancer research .

Methyl 1-methyl-β-carboline-3-carboxylate

Key Observations :

- The nitro group introduction in the target compound requires harsh conditions (H₂SO₄, reflux) compared to chloro or methyl substitutions.

- Yields for similar esters vary based on substituent reactivity and purification challenges.

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate | 234–236 | Moderate in DMF/EtOH | 235.2 |

| Methyl 1H-indazole-3-carboxylate | Not reported | High in DMSO | 175.16 |

| Methyl 5-chloro-1H-indazole-7-carboxylate | Not reported | Moderate in CHCl₃ | 210.62 |

Key Observations :

- The nitro group increases molecular weight and melting point due to enhanced dipole interactions.

- Chloro-substituted analogs may exhibit better solubility in organic solvents compared to nitro derivatives.

Q & A

Q. What are the standard synthetic protocols for Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate?

- Methodology : The compound can be synthesized via refluxing a mixture of precursor reagents (e.g., 3-formyl-1H-indazole derivatives) with sodium acetate in acetic acid. For example, a similar indazole derivative was prepared by refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours, followed by filtration, washing, and recrystallization from DMF/acetic acid . Adjust stoichiometry and reaction time based on nitro-group stability and steric effects.

- Key Steps :

- Use anhydrous conditions to avoid hydrolysis of the methyl ester.

- Monitor nitro-group reduction risks under prolonged heating.

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

- Methodology : Employ single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps include:

Collect intensity data using a diffractometer.

Determine Laue group and space group using SHELXT .

Refine anisotropic displacement parameters and validate via R-factor analysis .

- Critical Considerations :

Q. What safety precautions are recommended for handling this compound in the lab?

- Methodology : Follow general guidelines for nitro-aromatic compounds:

- Use fume hoods, nitrile gloves, and protective eyewear.

- Avoid contact with strong oxidizers due to potential decomposition into toxic gases (e.g., nitrogen oxides) .

- Dispose of waste via licensed chemical disposal services, as per institutional regulations .

Advanced Research Questions

Q. How can data discrepancies between spectroscopic (NMR/IR) and crystallographic results be resolved?

- Methodology :

Cross-validate using complementary techniques:

- NMR : Compare experimental H/C shifts with computed spectra (DFT).

- XRD : Confirm molecular geometry via SHELXL-refined bond lengths/angles .

Check for dynamic effects (e.g., tautomerism) that may skew solution-state data .

- Example : A related nitro-imidazole derivative showed deviations in NMR due to solvent-induced conformational changes, resolved via XRD validation .

Q. What strategies are effective for refining crystal structures with twinned or low-resolution data?

- Methodology :

- For twinned data : Use SHELXL’s TWIN and BASF commands to model twin domains. Refine HKLF 5 format data with a twin matrix .

- For low-resolution data : Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .

Q. How can researchers address the lack of toxicity and ecological data for this compound?

- Methodology :

Extrapolate from analogs : Use data from structurally similar nitro-indazoles (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) to infer hazards .

Conduct preliminary assays:

- Ames test for mutagenicity.

- Daphnia magna acute toxicity screening.

Consult REACH guidelines for data gap analysis .

Data Contradiction Analysis

Q. How to troubleshoot unexpected byproducts during synthesis?

- Methodology :

HPLC-MS Monitoring : Identify byproducts via retention time and mass fragmentation.

Mechanistic Insight : Nitro-group reduction or ester hydrolysis may occur under acidic reflux conditions. Adjust pH or switch to milder solvents (e.g., ethanol) .

- Example : A methyl ester analog hydrolyzed to carboxylic acid in aqueous acetic acid, requiring anhydrous sodium sulfate for suppression .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.